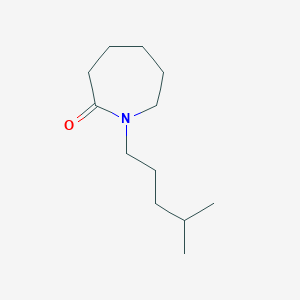
3-((4-Fluorophenoxy)methyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluorophenoxy)methyl)oxetan-3-amine is a chemical compound with the molecular formula C10H12FNO2 It features an oxetane ring, which is a four-membered cyclic ether, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenoxy)methyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as peroxy acids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-((4-Fluorophenoxy)methyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenoxy)methyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial in its biological activity. The fluorophenoxy group can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: A precursor to energetic oxetanes, used in the synthesis of nitro and amino oxetanes.
Oxetan-3-one: Another oxetane derivative with applications in medicinal chemistry.
Uniqueness
3-((4-Fluorophenoxy)methyl)oxetan-3-amine is unique due to the presence of both the oxetane ring and the fluorophenoxy group. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]oxetan-3-amine |
InChI |
InChI=1S/C10H12FNO2/c11-8-1-3-9(4-2-8)14-7-10(12)5-13-6-10/h1-4H,5-7,12H2 |
InChI Key |
WROQMEOUNONLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


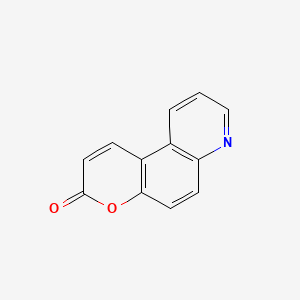
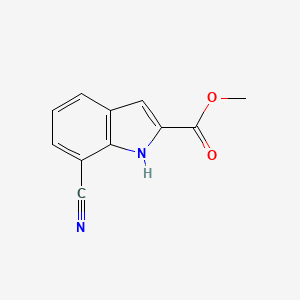
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
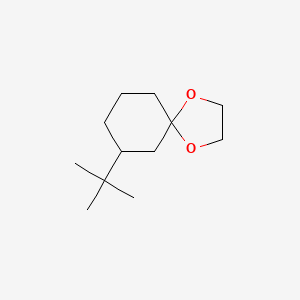
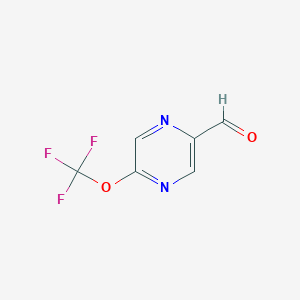
![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)
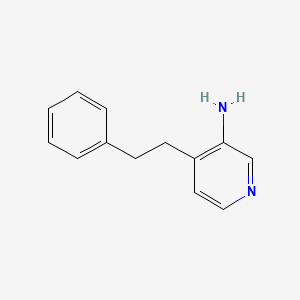
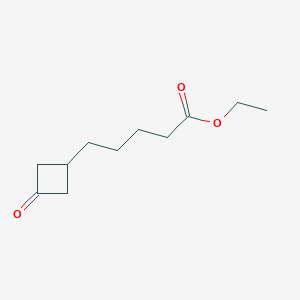



![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)

